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Abstract

INY-05-040 is a potent and selective second-generation heterobifunctional degrader of the
serine/threonine kinase AKT. By inducing the rapid and sustained degradation of all three AKT
isoforms, INY-05-040 effectively suppresses downstream signaling of the PISK/AKT pathway, a
critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in
human cancers.[1][2] Notably, multiomic profiling has revealed that beyond its primary on-target
effect on AKT, INY-05-040 treatment leads to the potent activation of the stress-activated c-Jun
N-terminal kinase (JNK) pathway, a key differentiator from catalytic AKT inhibitors.[1][2][3][4]
This technical guide provides a comprehensive overview of the cellular pathways modulated by
INY-05-040, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

INY-05-040 is a proteolysis-targeting chimera (PROTAC) that consists of the catalytic AKT
inhibitor GDC-0068 chemically conjugated to a Von Hippel-Lindau (VHL) E3 ubiquitin ligase
ligand via a ten-hydrocarbon linker.[1][3] This bifunctional design allows INY-05-040 to
simultaneously bind to both AKT and the VHL E3 ligase complex, leading to the ubiquitination
and subsequent proteasomal degradation of AKT. A negative control compound, INY-05-040-
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Neg, incorporates a diastereoisomer of the VHL ligand that has substantially reduced activity,
confirming the VHL-dependent mechanism of action.[1]
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Caption: Mechanism of INY-05-040-mediated AKT degradation.

Affected Cellular Signaling Pathways
PIBK/AKT Signaling Pathway

The primary cellular pathway affected by INY-05-040 is the PI3K/AKT signaling cascade.
Treatment with INY-05-040 leads to the rapid and sustained degradation of all three AKT
isoforms, effectively shutting down this pro-survival pathway.[1][3] This is observed through the
decreased phosphorylation of key downstream AKT substrates.
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e AKT Degradation: INY-05-040 induces pan-AKT downregulation.[1]

o Downstream Target Inhibition: A consequence of AKT degradation is the reduced
phosphorylation of downstream effectors, including PRAS40 at threonine 246 (Thr246) and
S6 ribosomal protein at serines 240 and 244 (Ser240/244).[1][3]
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Caption: Inhibition of the PI3K/AKT pathway by INY-05-040.

Stress-Activated MAPK/JNK Pathway

A significant and degrader-selective effect of INY-05-040 is the potent induction of the stress-
activated mitogen-activated protein kinase (MAPK) pathway, specifically c-Jun N-terminal
kinase (JNK).[1][2][4] This activation is a distinguishing feature compared to catalytic AKT
inhibitors and is associated with the enhanced cytotoxic response observed with INY-05-040.[1]
The induction of JNK signaling is a sustained response following the suppression of AKT
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signaling.[1][2] Low basal JNK signaling has been identified as a potential biomarker for
sensitivity to AKT degradation by INY-05-040 in breast cancer cells.[1][2]
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Caption: Induction of the JNK signaling pathway by INY-05-040.

Quantitative Data Summary
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The following tables summarize the key quantitative findings from studies on INY-05-040.

Table 1: In Vitro Potency and Efficacy

Parameter Cell Line Value/Observation Reference

AKT Degradation

L. T47D Rapid, <5 hours [1][3]

Kinetics
Dose-dependent AKT Observed with

_ T47D . _ [1]
reduction increasing doses
Sustained AKT Lasts for at least 72

_ T47D [1]I3]
Reduction hours post-washout

| Pan-AKT Downregulation | MOLT4 | Confirmed at 250 nM (4h treatment) |[1] |

Table 2: Comparative Efficacy

Compound Parameter Value Reference

Median GI50adj
INY-05-040 ) 1.1 pM [31[5]
(288 cell lines)

INY-03-041 (1st gen Median GI50adj (288

3.1uM 3][5
degrader) cell lines) H &8

GDC-0068 (catalytic Median GI50adj (288

> 10 uM 3][5
inhibitor) cell lines) H &8

| INY-05-040 vs. GDC-0068 | Signaling Suppression (T47D, 24h) | 50-100 nM INY-05-040
comparable to >500 nM GDC-0068 |[1][3] |

Table 3: Transcriptomic Changes
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Differentially
Treatment Time Point Expressed Reference
Transcripts

1394 (626
INY-05-040 10 hours decreased, 768 [1]
increased)

| GDC-0068 | 10 hours | 543 (243 decreased, 300 increased) |[1] |

Experimental Protocols
Cell Culture and Treatment

e Cell Lines: Breast cancer cell lines such as T47D, BT-474, MDA-MB-468, and MCF-7, and
the T lymphoblast cell line MOLT4 are commonly used.[1][5]

o Treatment: Cells are plated and allowed to adhere overnight. The medium is then replaced
with fresh medium containing the desired concentrations of INY-05-040, GDC-0068, or the
negative control INY-05-040-Neg. Treatment durations vary depending on the experiment
(e.0., 4, 5, 10, 24, 72 hours).[1][5]

Western Blotting

e Purpose: To assess the levels of total and phosphorylated proteins.

e Procedure:

[¢]

Cells are lysed in an appropriate buffer containing protease and phosphatase inhibitors.
o Protein concentration is determined using a BCA assay.

o Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.

o Membranes are blocked and then incubated with primary antibodies against target
proteins (e.g., pan-AKT, p-PRAS40 (Thr246), pS6 (Ser240/244)).
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o After washing, membranes are incubated with HRP-conjugated secondary antibodies.

o Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Proteomics (Tandem Mass Tag Mass
Spectrometry)

e Purpose: To obtain a global, unbiased measurement of protein abundance changes following
treatment.

» Procedure:
o MOLT4 cells are treated with 250 nM INY-05-040 or DMSO (vehicle) for 4 hours.
o Cells are harvested, lysed, and proteins are digested into peptides.
o Peptides are labeled with tandem mass tags (TMT).

o Labeled peptides are combined, fractionated, and analyzed by liquid chromatography-
tandem mass spectrometry (LC-MS/MS).

o Data is analyzed to determine the relative abundance of proteins between treatment and

control groups.[3]

Cell Proliferation and Viability Assays

o Cell Titer-Glo® Luminescent Cell Viability Assay:
o Purpose: To measure the number of viable cells in culture based on quantitation of ATP.

o Procedure: Cells are plated in 384-well plates, treated with compounds for 72 hours, and
then the Cell Titer-Glo® reagent is added according to the manufacturer's protocol.
Luminescence is measured to determine cell viability.[5]

e CellTox™ Green Cytotoxicity Assay:

o Purpose: To measure cytotoxicity as a result of compromised membrane integrity.
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o Procedure: Cells in 96-well plates are treated with compounds. A fluorescent dye that is
excluded from viable cells is added. An increase in fluorescence indicates a loss of
membrane integrity and cytotoxicity.[5]

Xenograft Studies

e Purpose: To evaluate the in vivo efficacy of INY-05-040.
e Procedure:

BT-474C breast cancer cells are implanted into immunodeficient mice.

[e]

Once tumors are established, mice are treated with INY-05-040, INY-03-041, or GDC-
0068.

o

After a defined treatment period (e.g., 4 days), tumors are harvested.

o

[¢]

Tumor lysates are analyzed by Western blot to assess the levels of pan-AKT and
downstream signaling proteins like p-PRAS40 and pS6.[1]
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Caption: General experimental workflow for studying INY-05-040.

Conclusion

INY-05-040 represents a significant advancement in the targeted degradation of AKT. Its dual

mechanism of inhibiting the PI3K/AKT pathway and inducing a cytotoxic stress response

through the JNK pathway underscores the unique therapeutic potential of protein degraders

compared to traditional small molecule inhibitors. The data and protocols presented in this

guide offer a comprehensive resource for researchers investigating the cellular and molecular

impacts of this promising compound. Further research into the precise mechanisms linking AKT

degradation to JNK activation will be crucial for optimizing its clinical application and identifying

patient populations most likely to benefit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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